molecular formula C8H4Cl2F2O3 B1410650 2,4-Dichloro-3-(difluoromethoxy)benzoic acid CAS No. 1803788-10-4

2,4-Dichloro-3-(difluoromethoxy)benzoic acid

Cat. No. B1410650
CAS RN: 1803788-10-4
M. Wt: 257.01 g/mol
InChI Key: ILNZGYZZNCMUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-(difluoromethoxy)benzoic acid, commonly referred to as DFDBA, is a synthetic organic compound with a wide range of applications in science and industry. It is a colorless, crystalline solid with a molecular formula of C8H5Cl2F2O3. DFDBA is used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry. Its unique properties make it an ideal starting material for a wide range of chemical reactions.

Mechanism of Action

DFDBA is a versatile compound that can be used in many different chemical reactions. Its unique structure and reactivity make it an ideal starting material for a variety of synthetic transformations. For example, it can be used as a nucleophile in substitution reactions, as an electrophile in electrophilic aromatic substitution reactions, and as an oxidizing agent in redox reactions.
Biochemical and Physiological Effects
DFDBA has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of various enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to have antifungal and antibacterial properties, as well as to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

DFDBA has several advantages and limitations when used in laboratory experiments. On the plus side, it is relatively inexpensive, readily available, and easy to use. Furthermore, it is highly soluble in a variety of solvents and can be used in a variety of reactions. On the downside, it can be toxic in high concentrations and may produce hazardous byproducts when used in certain reactions.

Future Directions

There are a number of potential future directions for research involving DFDBA. These include further exploration of its biochemical and physiological effects, development of new synthetic methods for the production of DFDBA and its derivatives, and investigation of its potential applications in drug discovery and development. Additionally, further research could be conducted to explore the potential of DFDBA as an industrial catalyst or as a component of green chemistry processes.

Scientific Research Applications

DFDBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a chromatographic stationary phase, as a building block in the synthesis of pharmaceuticals, and as a fluorescent probe in analytical chemistry. It has also been used in biochemistry as a substrate for enzymes and as a tool for studying the structure and function of proteins.

properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNZGYZZNCMUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-(difluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-(difluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-(difluoromethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-3-(difluoromethoxy)benzoic acid
Reactant of Route 4
2,4-Dichloro-3-(difluoromethoxy)benzoic acid
Reactant of Route 5
2,4-Dichloro-3-(difluoromethoxy)benzoic acid
Reactant of Route 6
2,4-Dichloro-3-(difluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.